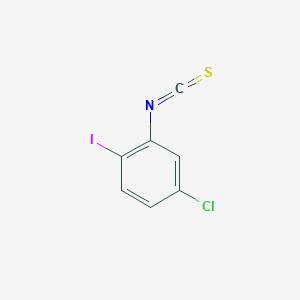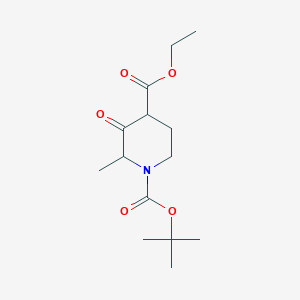
1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C13H21NO5. It is a piperidine derivative, characterized by its tert-butyl, ethyl, and methyl substituents. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate involves several steps:
Reaction of piperidine with ethyl chloroacetate: This step forms 3-oxopiperidine.
Reaction with tetrabutylammonium trifluorosilicate: This produces the corresponding N-BOC protected amide.
Reaction with dimethyl oxalate: This final step yields this compound.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but with different substituents, leading to varied reactivity and applications.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Another piperidine derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H23NO5 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-8-15(9(2)11(10)16)13(18)20-14(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
XDHXOCZEMXVOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(C(C1=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


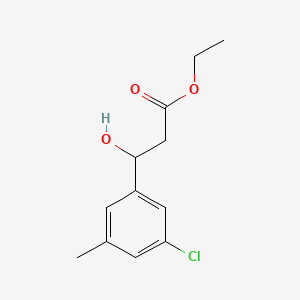

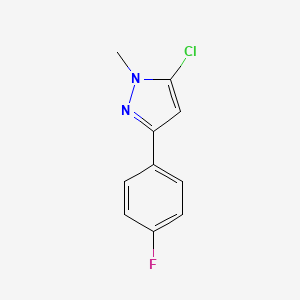
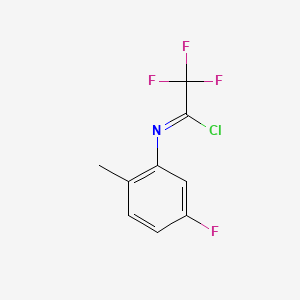



![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
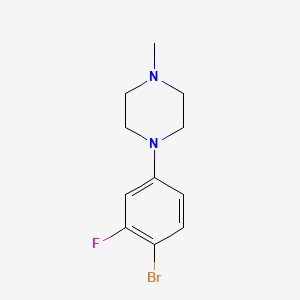
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
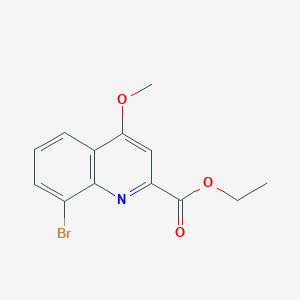

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
